molecular formula C16H14N4O2 B12003462 N'-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

N'-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B12003462
M. Wt: 294.31 g/mol
InChI Key: FKPHWXFWWXYUGI-VXLYETTFSA-N
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Description

N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes and as a potential anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism by which N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
  • N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

Uniqueness

N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10(11-2-5-13(21)6-3-11)19-20-16(22)12-4-7-14-15(8-12)18-9-17-14/h2-9,21H,1H3,(H,17,18)(H,20,22)/b19-10+

InChI Key

FKPHWXFWWXYUGI-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)N=CN2)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)N=CN2)C3=CC=C(C=C3)O

Origin of Product

United States

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